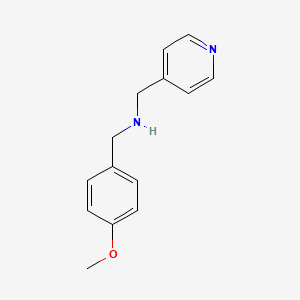![molecular formula C6H8N2O3S B1299284 (5-Ethyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid CAS No. 597545-23-8](/img/structure/B1299284.png)
(5-Ethyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Ethyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid is a compound that belongs to the oxadiazole family, which is characterized by a five-membered ring containing two nitrogen atoms, one oxygen atom, and two carbon atoms
Mechanism of Action
Target of Action
It’s known that 1,3,4-oxadiazole derivatives have shown various antimicrobial activities . They have been found to exhibit a broad spectrum of biological effects, such as antibacterial, antitubercular, antifungal, antiprotozoal, and antiviral .
Mode of Action
It’s known that 1,3,4-oxadiazole derivatives have shown strong antibacterial effects . For instance, some compounds containing the 1,3,4-oxadiazole ring showed stronger or comparable activity against Pseudomonas aeruginosa and Staphylococcus aureus than the reference drugs .
Pharmacokinetics
It’s known that 1,3,4-oxadiazole derivatives have shown various antimicrobial activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Ethyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid typically involves the formation of the oxadiazole ring followed by the introduction of the ethyl and sulfanyl groups. One common method involves the cyclization of hydrazides with carbon disulfide in the presence of a base to form the oxadiazole ring. The ethyl group can be introduced through alkylation reactions, and the sulfanyl group can be added via thiolation reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions
(5-Ethyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or aryl halides in the presence of a base are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various alkyl or aryl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (5-Ethyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biology and medicine, this compound has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological targets such as enzymes and receptors makes it a promising candidate for drug development .
Industry
In the industrial sector, this compound is used in the production of polymers and other advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and other specialty chemicals .
Comparison with Similar Compounds
Similar Compounds
- (5-Phenyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid
- (5-Methyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid
- (5-Benzyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid
Uniqueness
(5-Ethyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid is unique due to the presence of the ethyl group, which can influence its reactivity and interactions with biological targets. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications .
Properties
IUPAC Name |
2-[(5-ethyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3S/c1-2-4-7-8-6(11-4)12-3-5(9)10/h2-3H2,1H3,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJCMPTMRMSGIAX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(O1)SCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80360119 |
Source


|
| Record name | (5-Ethyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80360119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
597545-23-8 |
Source


|
| Record name | (5-Ethyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80360119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














